molecular formula C18H24N2O3 B11700871 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide

Cat. No.: B11700871
M. Wt: 316.4 g/mol
InChI Key: IKPZEOPTWLEMAQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide is a complex organic compound with a molecular formula of C20H27NO4. It is characterized by the presence of an isoindoline-1,3-dione core structure, which is a common motif in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the isoindoline-1,3-dione core but lacks the N-(2-ethylhexyl)acetamide moiety.

    N-ethylphthalimide: Similar structure but with an ethyl group instead of the 2-ethylhexyl group.

    Thalidomide: Contains the isoindoline-1,3-dione core and is known for its immunomodulatory effects.

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylhexyl)acetamide is unique due to the presence of the N-(2-ethylhexyl)acetamide moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylhexyl)acetamide

InChI

InChI=1S/C18H24N2O3/c1-3-5-8-13(4-2)11-19-16(21)12-20-17(22)14-9-6-7-10-15(14)18(20)23/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,21)

InChI Key

IKPZEOPTWLEMAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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